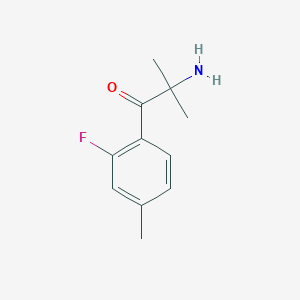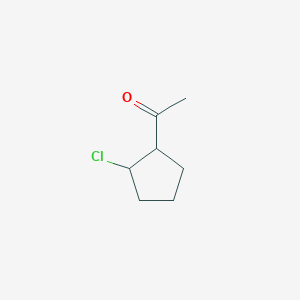
1-(2-Chlorocyclopentyl)ethan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Chlorocyclopentyl)ethanone is an organic compound with the molecular formula C7H11ClO It is a chlorinated derivative of cyclopentanone, featuring a chlorine atom attached to the cyclopentane ring
准备方法
Synthetic Routes and Reaction Conditions
1-(2-Chlorocyclopentyl)ethanone can be synthesized through several methods. One common approach involves the chlorination of cyclopentanone. The reaction typically requires a chlorinating agent such as thionyl chloride or phosphorus pentachloride, and the process is carried out under controlled conditions to ensure the selective chlorination at the desired position on the cyclopentane ring .
Industrial Production Methods
In industrial settings, the production of 1-(2-chlorocyclopentyl)ethanone often involves continuous preparation systems. These systems allow for the automated and controlled addition of reactants, improving the efficiency and yield of the process. For example, a continuous preparation method might use alpha-acetyl-gamma-butyrolactone as a starting material, which undergoes sequential chlorination and ring-closing reactions to produce the desired compound .
化学反应分析
Types of Reactions
1-(2-Chlorocyclopentyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be employed for substitution reactions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted cyclopentyl ethanones, depending on the nucleophile used.
科学研究应用
1-(2-Chlorocyclopentyl)ethanone has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals
作用机制
The mechanism of action of 1-(2-chlorocyclopentyl)ethanone depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The chlorine atom and the ketone group play crucial roles in these interactions, influencing the compound’s binding affinity and reactivity .
相似化合物的比较
Similar Compounds
Cyclopentanone: The parent compound without the chlorine atom.
2-Chlorocyclopentanone: A similar compound with the chlorine atom in a different position.
1-(1-Chlorocyclopropyl)ethanone: Another chlorinated cycloalkane derivative.
Uniqueness
1-(2-Chlorocyclopentyl)ethanone is unique due to the specific positioning of the chlorine atom, which imparts distinct chemical properties and reactivity. This positioning can influence the compound’s behavior in chemical reactions and its interactions with biological targets, making it valuable for specific applications .
属性
CAS 编号 |
73945-56-9 |
|---|---|
分子式 |
C7H11ClO |
分子量 |
146.61 g/mol |
IUPAC 名称 |
1-(2-chlorocyclopentyl)ethanone |
InChI |
InChI=1S/C7H11ClO/c1-5(9)6-3-2-4-7(6)8/h6-7H,2-4H2,1H3 |
InChI 键 |
HCCYCFVFZRZVAU-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C1CCCC1Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


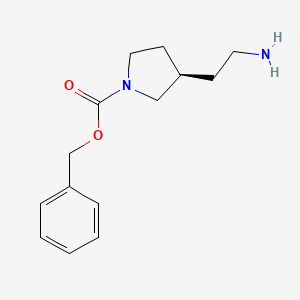
![4-[(E)-(Hydrazinylmethylidene)amino]-N-(pyridin-4-yl)benzamide](/img/structure/B13965242.png)

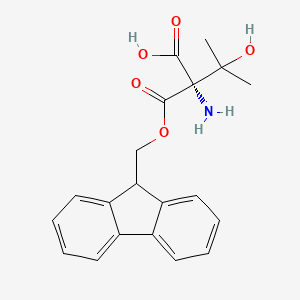
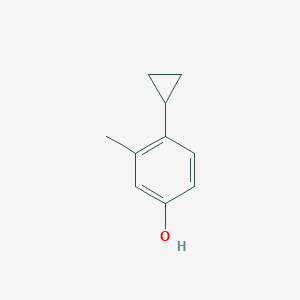
![2-Bromo-6,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-5(1H)-one](/img/structure/B13965278.png)
![Bicyclo[2.2.1]heptane-2-thione, 3,3-dimethyl-](/img/structure/B13965279.png)

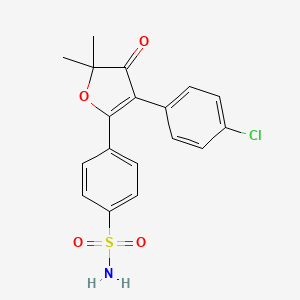
![1-[5-Methoxy-2,4-bis(phenylmethoxy)phenyl]-3-(4-phenylmethoxyphenyl)prop-2-en-1-one](/img/structure/B13965293.png)
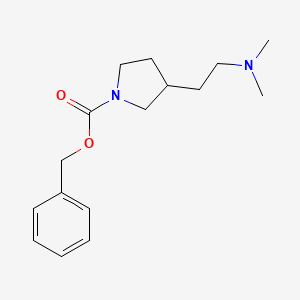

![8-Oxa-2-azaspiro[4.5]decane-2-carboxylic acid](/img/structure/B13965325.png)
